molecular formula C22H20F3N3O4S B4034057 2-Methyl-1-(naphthalen-2-ylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

2-Methyl-1-(naphthalen-2-ylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B4034057
M. Wt: 479.5 g/mol
InChI Key: SLYBQCMDEJFCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(naphthalen-2-ylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a useful research compound. Its molecular formula is C22H20F3N3O4S and its molecular weight is 479.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-1-(2-naphthylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is 479.11266179 g/mol and the complexity rating of the compound is 813. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

  • Antipsychotic Agent Development : A study by Park et al. (2010) explored the synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides, revealing high affinities for 5-HT(2C) and 5-HT(6) receptors. These findings are significant in the development of novel atypical antipsychotic agents.

Analytical Chemistry and Detection Methods

  • Plasma Analysis Techniques : Kline, Kusma, and Matuszewski (1999) developed a method using automated pre-column chemical derivatization and HPLC with fluorescence detection for determining a non-peptide oxytocin receptor antagonist in human plasma. This method is crucial for accurate plasma analysis in various research settings (Kline, Kusma, & Matuszewski, 1999).

Pharmacological Applications

  • 5-HT(6) Receptor Ligands : Research by Park et al. (2011) on piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones identified compounds with high binding affinities for the 5-HT(6) receptor, indicating potential applications in neurological and psychiatric research (Park et al., 2011).

Chemical Synthesis and Derivatization

  • Sulfomethylation of Macrocycles : A study by van Westrenen and Sherry (1992) described the sulfomethylation of piperazine and polyazamacrocycles, offering a new route to synthesize mixed-side-chain macrocyclic chelates. This technique is valuable in creating complex chemical structures for research (van Westrenen & Sherry, 1992).

Antibacterial Research

  • Antibacterial Activities of Piperazine Derivatives : Wu Qi (2014) synthesized and evaluated 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives for their antibacterial activities, demonstrating potential applications in the development of new antibacterial agents (Wu Qi, 2014).

Metabolic Pathway Research

  • Oxidative Metabolism in Antidepressants : Hvenegaard et al. (2012) studied the metabolism of a novel antidepressant, identifying the enzymes involved in its oxidative metabolism. This research aids in understanding drug metabolism pathways (Hvenegaard et al., 2012).

Properties

IUPAC Name

2-methyl-1-naphthalen-2-ylsulfonyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O4S/c1-15-14-26(20-9-7-18(22(23,24)25)13-21(20)28(29)30)10-11-27(15)33(31,32)19-8-6-16-4-2-3-5-17(16)12-19/h2-9,12-13,15H,10-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYBQCMDEJFCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-1-(naphthalen-2-ylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
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2-Methyl-1-(naphthalen-2-ylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
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2-Methyl-1-(naphthalen-2-ylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
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2-Methyl-1-(naphthalen-2-ylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
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2-Methyl-1-(naphthalen-2-ylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Reactant of Route 6
2-Methyl-1-(naphthalen-2-ylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.